

4-Bromopyridine CAS number and molecular formula

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Compound of Interest

Compound Name: 4-Bromopyridine

Cat. No.: B075155

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An In-depth Technical Guide to 4-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridine is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in organic synthesis. Its unique electronic properties and reactivity make it an indispensable intermediate in the development of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of **4-Bromopyridine**, including its chemical and physical properties, synthesis, key reactions, and detailed experimental protocols.

Chemical Identity and Properties

4-Bromopyridine, often handled in its more stable hydrochloride salt form, is a versatile reagent in synthetic chemistry. The presence of the electron-withdrawing nitrogen atom and the reactive bromo substituent at the 4-position of the pyridine ring dictates its chemical behavior, making it susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of **4-Bromopyridine** and its Hydrochloride Salt

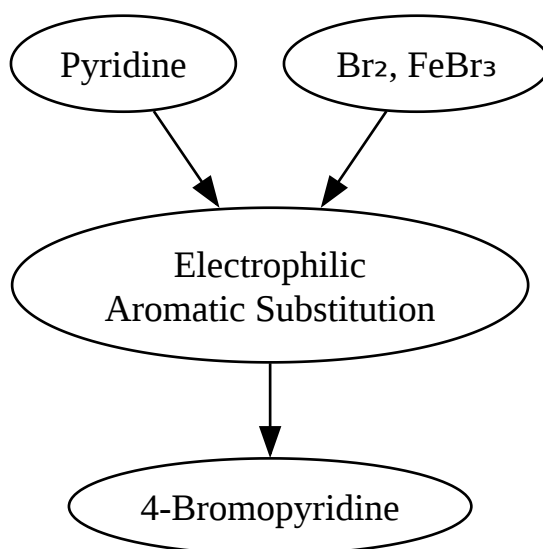
Property	4-Bromopyridine	4-Bromopyridine Hydrochloride
CAS Number	1120-87-2[1][2][3]	19524-06-2[4]
Molecular Formula	C ₅ H ₄ BrN[1][2][3]	C ₅ H ₄ BrN · HCl[4]
Molecular Weight	158.00 g/mol [3]	194.46 g/mol [4]
Appearance	Colorless to pale yellow liquid or beige moist crystals[1]	White crystalline powder[5][6]
Melting Point	53-56 °C[5]	270 °C (decomposes)[4][7]
Boiling Point	Not readily available	Not available
Solubility	Soluble in organic solvents; insoluble in water[1]	Soluble in water[8]
pKa	3.35 ± 0.10 (Predicted)[1]	Not applicable

Synthesis of 4-Bromopyridine

The synthesis of **4-Bromopyridine** can be achieved through several routes, with the most common methods involving the direct bromination of pyridine or synthesis from pyridine N-oxide.

Method 1: Direct Bromination of Pyridine

This method involves the electrophilic aromatic substitution of pyridine with bromine. The reaction is often catalyzed by a Lewis acid, such as iron(III) bromide, to enhance the electrophilicity of the bromine.



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Method 2: Synthesis from Pyridine N-Oxide

An alternative route involves the nitration of pyridine N-oxide, followed by bromination and subsequent deoxygenation. The N-oxide group activates the pyridine ring for electrophilic substitution at the 4-position.^[2]

Key Reactions and Applications

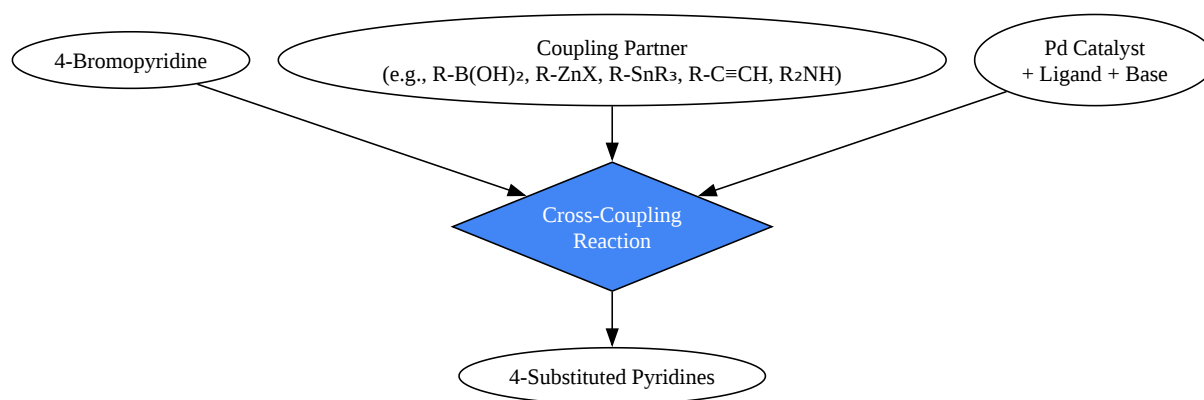
The reactivity of the carbon-bromine bond in **4-Bromopyridine** makes it a valuable substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.^[9]

Cross-Coupling Reactions

4-Bromopyridine is a common coupling partner in several palladium-catalyzed cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.^{[1][9]}
- Negishi Coupling: Reaction with organozinc reagents.^{[1][10]}
- Stille Coupling: Reaction with organotin compounds.^{[9][11]}
- Sonogashira Coupling: Reaction with terminal alkynes.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[4]



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Applications in Drug Development and Agrochemicals

4-Bromopyridine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[9][11][12] Its applications span a wide range of therapeutic areas, including the development of drugs for central nervous system (CNS) disorders and antiviral agents.[9][11] In the agrochemical sector, it serves as a precursor for the synthesis of herbicides and fungicides.[11][12]

Experimental Protocols

Preparation of 4-Bromopyridine from 4-Bromopyridine Hydrochloride

This protocol describes the liberation of the free base from its hydrochloride salt.

Materials:

- **4-Bromopyridine** hydrochloride

- 5M Sodium hydroxide (NaOH) solution
- Deionized water
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve **4-Bromopyridine** hydrochloride in deionized water in a round-bottom flask.[3]
- Slowly add a 5M NaOH solution to the stirred mixture. The formation of two layers should be observed.[3]
- Continue stirring at room temperature for approximately 10 minutes.[3]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[3]
- Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
- Filter the drying agent and concentrate the filtrate in vacuo to obtain **4-Bromopyridine** as a colorless liquid.[3]

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **4-Bromopyridine** with an arylboronic acid.

Materials:

- **4-Bromopyridine**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

- To a reaction vessel, add **4-Bromopyridine**, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent, followed by the palladium catalyst (1-5 mol%).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety and Handling

4-Bromopyridine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.^{[5][13]}

Hazard Statements:

- Harmful if swallowed, in contact with skin, or if inhaled.^{[7][13]}
- Causes skin and serious eye irritation.^[13]
- May cause respiratory irritation.^[13]

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.[13]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[13]
- Wash hands and any exposed skin thoroughly after handling.[5]
- In case of contact with eyes, rinse cautiously with water for several minutes.[5]
- If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[5][13]

Conclusion

4-Bromopyridine is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly cross-coupling reactions, has cemented its importance in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

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